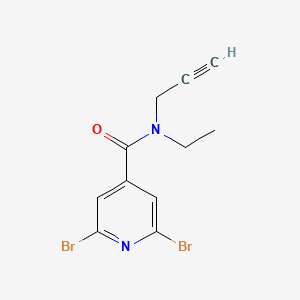

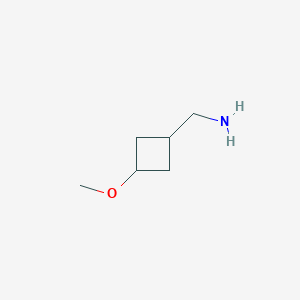

![molecular formula C12H12BrNO2 B2829074 4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168687-33-8](/img/structure/B2829074.png)

4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro-fused indoles are a significant class of compounds in organic chemistry, often found in pharmaceuticals and natural products . They are known for their biological activities and are often synthesized using biobased building blocks .

Synthesis Analysis

The synthesis of spiro-fused indoles often involves a one-pot methodology, utilizing a flow reactor under ultrasonic irradiation . The process typically involves the reactivity of biobased building blocks, including acrylic acids and formamides .Molecular Structure Analysis

The molecular structure of spiro-fused indoles is complex and highly functionalized . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro-fused indoles often involve carbamoylation and imidation reactions under ultrasonic irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one” would depend on its specific structure. For example, 4-Bromoindole, a related compound, has a molecular weight of 196.047 g/mol .科学的研究の応用

Stereoselective Synthesis and Biological Applications :

- A study by Dandia et al. (2011) reported an environmentally benign pathway for the diastereoslective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which demonstrated antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).

Antiproliferative Activity and p53 Modulation :

- Bertamino et al. (2013) synthesized analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione p53 modulators, one of which showed significant potential in inhibiting p53-MDM2 interaction and inducing apoptosis in tumor cells (Bertamino et al., 2013).

Chemistry of Indoleninones :

- Baker and Duke (1976) explored the reactions of 2-(methylthio)indoleninones and their derivatives, which led to the formation of various spiro compounds, demonstrating the versatility of these compounds in organic synthesis (Baker & Duke, 1976).

Synthesis of Spiro and Fused Indole Derivatives :

- Research by Tang and Du (2016) on the synthesis of spiro and fused indole derivatives using N-heterocyclic carbene catalysis highlighted the potential of these compounds in therapeutic applications (Tang & Du, 2016).

Photochromic Spiro Compounds :

- Kawauchi et al. (1990) described a new photochromic spiro[3H-1,4-oxazine] compound, which has applications in materials science due to its light fatigue-resistant properties (Kawauchi et al., 1990).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

It’s worth noting that indole-based compounds have been shown to exhibit various biologically vital properties

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, which suggests that this compound could have significant molecular and cellular effects .

Safety and Hazards

将来の方向性

The development of new methodologies for the synthesis of spiro-fused indoles is an active area of research . This includes the development of green and sustainable synthesis methods . Additionally, the exploration of the biological activities of these compounds is also a significant area of future research .

特性

IUPAC Name |

4-bromospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCHSEFNKCTHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=CC=C3Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

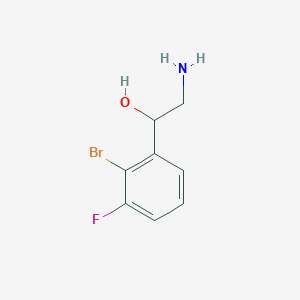

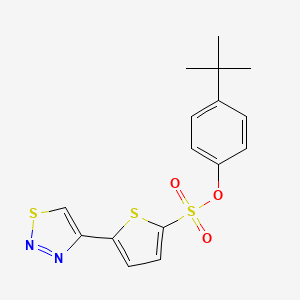

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)

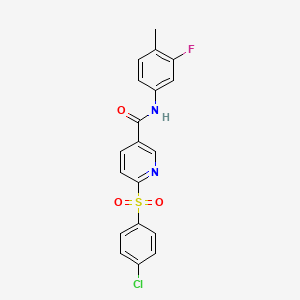

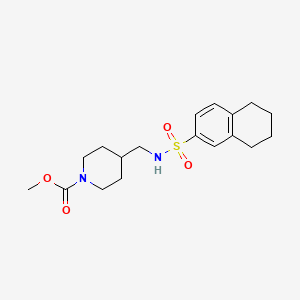

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)

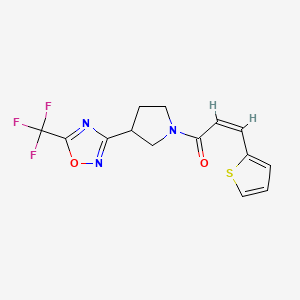

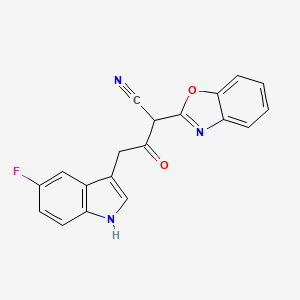

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)

![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)